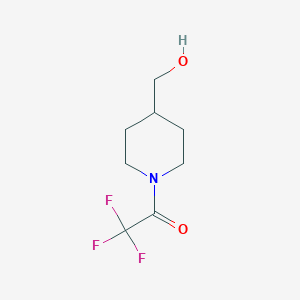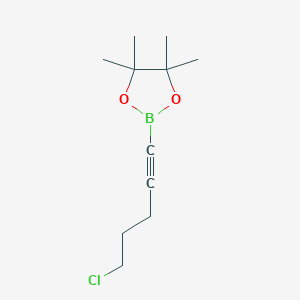
Menaquinone 12
Vue d'ensemble
Description
Menaquinone 12, also known as vitamin K2-12, is a member of the vitamin K2 family. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinones are characterized by their isoprenoid side chains, and this compound specifically has twelve isoprenoid units in its side chain.
Applications De Recherche Scientifique
Menaquinone 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of quinones and their derivatives in various chemical reactions.
Biology: Investigated for its role in cellular respiration and electron transport in bacteria.
Medicine: Explored for its potential benefits in bone health, cardiovascular health, and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of dietary supplements and fortified foods to enhance vitamin K2 intake.
Mécanisme D'action
Target of Action
Menaquinone-12, also known as Vitamin K2, primarily targets Vitamin K-dependent proteins . These proteins play a crucial role in various biological functions, including blood coagulation and bone health . Menaquinone-12 is also essential for electron transport and ATP generation in all Gram-positive and anaerobically respiring Gram-negative bacteria .
Mode of Action
Menaquinone-12 interacts with its targets by acting as an electron carrier. It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane . In the context of Vitamin K-dependent proteins, Menaquinone-12 serves as a cofactor for the γ-glutamyl carboxylase enzyme, facilitating the carboxylation of these proteins .
Biochemical Pathways
Menaquinone-12 plays a crucial role in the electron transport chain, a key biochemical pathway involved in cellular respiration . It mediates electron transfer reactions between a large variety of enzymes, thereby contributing to ATP generation . Menaquinone-12 also participates in the carboxylation of Vitamin K-dependent proteins, impacting processes such as blood coagulation and bone health .
Pharmacokinetics
The pharmacokinetics of Menaquinone-12, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability . Menaquinones, including Menaquinone-12, are different from phylloquinone (Vitamin K1) with respect to their chemical structure and pharmacokinetics, which affects their bioavailability and metabolism .
Result of Action
The action of Menaquinone-12 results in various molecular and cellular effects. It contributes to the improvement of bone health and the reduction of vascular calcification and cardiovascular risk . Menaquinone-12 also has potential neuroprotective properties, as it has been associated with the downregulation of neurodegeneration-associated genes and the upregulation of genes related to protective roles toward amyloidogenesis .
Action Environment
The action, efficacy, and stability of Menaquinone-12 can be influenced by various environmental factors. For instance, the dietary intake of Menaquinones accounts for up to 25% of total Vitamin K intake . Furthermore, the production of Menaquinone-12 can be accomplished by animal tissues alone, indicating that the presence of certain environmental factors, such as dietary components, can influence its action .
Orientations Futures
There is increasing interest in the potential health benefits of Vitamin K2 beyond its role in coagulation . An ongoing clinical trial is intended to address whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . Further investigations are needed to establish how differences among the Vitamin K forms may influence tissue specificities and their role in human health .
Analyse Biochimique
Biochemical Properties
Menaquinone 12 participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves soluble enzymes up to the prenylation stage . The last step in this compound biosynthesis is a C-methylation .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The prenyl side chain in this compound biosynthesis is introduced at the penultimate step, accompanied by decarboxylation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The prenyl side chains of this compound are from isopentenyl diphosphate formed by the 2-C-methyl-D-erythritol 4-phosphate (non-mevalonate) pathway .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of menaquinone 12 typically involves the condensation of a naphthoquinone ring with a polyisoprenyl side chain. The process begins with the preparation of the naphthoquinone core, followed by the addition of the isoprenoid units. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed to produce this compound in large quantities. The fermentation process involves optimizing the growth conditions of the bacteria, including nutrient supply, pH, and temperature, to maximize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Menaquinone 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form menaquinone epoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of menaquinol.
Substitution: Substitution reactions can occur at the isoprenoid side chain, where different functional groups can be introduced using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Menaquinone epoxide
Reduction: Menaquinol
Substitution: Various substituted menaquinones depending on the reagents used
Comparaison Avec Des Composés Similaires
Menaquinone 12 is part of the vitamin K2 family, which includes other menaquinones with varying lengths of isoprenoid side chains. Similar compounds include:
Menaquinone 4 (Vitamin K2-4): Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7 (Vitamin K2-7): Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Menaquinone 9 (Vitamin K2-9): Comprises nine isoprenoid units and is also found in certain fermented foods.
Uniqueness of this compound: this compound is unique due to its longer isoprenoid side chain, which may influence its bioavailability, stability, and specific biological functions compared to other menaquinones. Its extended side chain could potentially enhance its interaction with cellular membranes and proteins, leading to distinct physiological effects.
Propriétés
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H104O2/c1-54(2)28-17-29-55(3)30-18-31-56(4)32-19-33-57(5)34-20-35-58(6)36-21-37-59(7)38-22-39-60(8)40-23-41-61(9)42-24-43-62(10)44-25-45-63(11)46-26-47-64(12)48-27-49-65(13)52-53-67-66(14)70(72)68-50-15-16-51-69(68)71(67)73/h15-16,28,30,32,34,36,38,40,42,44,46,48,50-52H,17-27,29,31,33,35,37,39,41,43,45,47,49,53H2,1-14H3/b55-30+,56-32+,57-34+,58-36+,59-38+,60-40+,61-42+,62-44+,63-46+,64-48+,65-52+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRCGAQNZQEJS-WPPIEQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H104O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27670-93-5 | |
| Record name | Menaquinone 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027670935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Menaquinone 12 in bacterial classification?
A: this compound serves as a crucial chemotaxonomic marker for classifying certain bacterial species. For instance, its presence, along with specific peptidoglycan components, helped classify aniline-assimilating bacteria, "Corynebacterium mediolanum," and "Flavobacterium dehydrogenans" under the genus Agromyces. This classification was further supported by phenotypic characteristics, DNA-DNA relatedness data, and 16S ribosomal DNA sequence similarity data [].
Q2: In which bacterial species has this compound been identified, and what is its role?
A: this compound is found in various bacterial species. Research indicates its presence in Agromyces mediolanus [], Armatimonas rosea [], Microbacterium kitamiense [], and Microbacterium luticocti []. While its specific role in each bacterium might differ, Menaquinones, in general, are involved in electron transport chains and bacterial respiration.
Q3: Is this compound found in organisms other than bacteria?
A: Yes, this compound has been identified in bovine liver alongside Menaquinone-10 and Menaquinone-11 []. While its specific function in the liver wasn't the focus of this research, it suggests a broader biological role for this molecule.
Q4: Are there any specific analytical techniques used to identify and study this compound?
A: Researchers utilize a combination of techniques to study this compound. Thin-layer chromatography, coupled with UV spectroscopy and mass spectrometry, allows for the separation, identification, and structural analysis of this compound in biological samples [].
Q5: How does the discovery of this compound in various bacterial species contribute to broader scientific understanding?
A: Identifying this compound in diverse bacteria like Agromyces, Armatimonas, and Microbacterium species broadens our understanding of bacterial diversity and evolution [, , , ]. This knowledge aids in classifying bacteria and understanding their metabolic capabilities, potentially uncovering new applications in biotechnology and bioremediation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


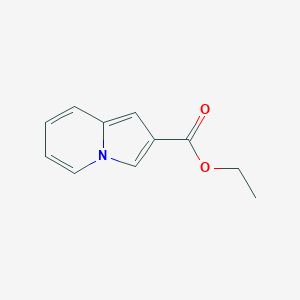
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)




![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)
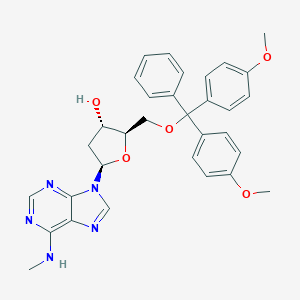
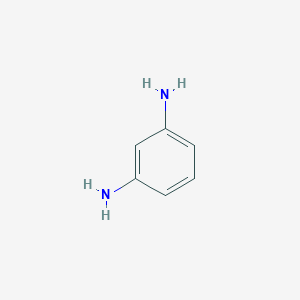
![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)


